molecular formula C22H16N4O3S B2812001 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide CAS No. 1795441-04-1

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide

Cat. No. B2812001
CAS RN: 1795441-04-1
M. Wt: 416.46
InChI Key: LUYPOFBPHLQZHS-UHFFFAOYSA-N
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Description

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide is a useful research compound. Its molecular formula is C22H16N4O3S and its molecular weight is 416.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial and Antitubercular Activities : One study involved the synthesis of imidazo[2,1-b]thiazole derivatives, which were evaluated for antimicrobial activities against a range of bacterial and fungal pathogens. The derivatives showed promising results, suggesting the compound's potential as a basis for developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010). Another study reported the synthesis of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues, demonstrating significant antitubercular activity against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (Chitti et al., 2022).

  • Anticancer Potential : Research on the synthesis of imidazo[2,1-b][1,3]thiazole derivatives derived from γ-bromodipnones revealed their moderate ability to suppress the growth of kidney cancer cells, indicating a potential for anticancer applications. The study highlights the importance of the structural elements in enhancing the compound's anticancer efficacy (Potikha & Brovarets, 2020).

  • Cytotoxic Activities : A study focused on the synthesis of novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, testing their cytotoxicity against human cancer cell lines. One derivative showed potential as an inhibitor against MDA-MB-231 breast cancer cells, suggesting its use in cancer treatment (Ding et al., 2012).

Green Synthesis Approaches

  • Microwave-Assisted Synthesis : A green synthesis approach for imidazo[2,1-b]thiazole derivatives utilized microwave irradiation, demonstrating an efficient and environmentally friendly method. The synthesized compounds exhibited antibacterial, antimalarial, and antitubercular activities, showcasing the versatility and potential of the compound for various therapeutic applications (Vekariya et al., 2017).

properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3S/c1-28-17-8-4-15(5-9-17)19-12-23-21(29-19)20(27)24-16-6-2-14(3-7-16)18-13-26-10-11-30-22(26)25-18/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYPOFBPHLQZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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